2-(Ethenesulfonyl)acetic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-(Ethenesulfonyl)acetic acid consists of a two-carbon backbone (ethene) with a sulfonyl group and an acetic acid group attached . The exact structure can be determined using techniques like NMR spectroscopy .Chemical Reactions Analysis
While specific chemical reactions involving 2-(Ethenesulfonyl)acetic acid are not detailed in the literature, it can be inferred that it may participate in reactions typical of carboxylic acids and sulfonyl groups. For instance, carboxylic acids can undergo reactions like esterification .Scientific Research Applications
Adsorption Studies and Environmental Implications
2-(Ethenesulfonyl)acetic acid, while not directly mentioned, is related to compounds studied for their adsorption behaviors and environmental impacts. Research on similar compounds, such as 2,4,5-trichlorophenoxy acetic acid, has revealed their adsorption characteristics on nano-composites, indicating potential applications in environmental remediation and pollution control. These studies provide insights into the thermodynamics of adsorption processes, crucial for designing effective water treatment and soil remediation strategies to remove herbicides and pesticides from the environment (Khan & Akhtar, 2011).
Catalysis and Chemical Synthesis
Research has explored the use of palladium-based cocatalysts for the selective oxidation of ethene, a process relevant to the production of acetic acid. This study highlights the potential for utilizing 2-(Ethenesulfonyl)acetic acid and related compounds in catalysis, contributing to more efficient and sustainable chemical synthesis processes. The findings suggest that such compounds could play a role in developing new catalysts for industrial applications, leading to more environmentally friendly and cost-effective production methods (Li & Iglesia, 2007).
Green Chemistry and Sustainable Practices
In the context of green chemistry, studies have been conducted on the acylation of resorcinol with acetic acid, highlighting the importance of finding sustainable and less toxic chemical processes. This research underscores the potential for using 2-(Ethenesulfonyl)acetic acid in developing environmentally benign synthesis methods, contributing to the reduction of hazardous waste and improving chemical process sustainability (Yadav & Joshi, 2002).
Environmental Degradation and Remediation
Further research into the degradation of 2,4-dichlorophenoxyacetic acid under methanogenic conditions has shown that certain compounds can enhance the degradation rate, offering potential pathways for bioremediation of herbicide-contaminated environments. This suggests that derivatives of 2-(Ethenesulfonyl)acetic acid could be investigated for their environmental degradation properties, contributing to the development of more effective strategies for cleaning up polluted water sources and soils (Yang et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is used in chemical synthesis , suggesting that its targets could be other chemical compounds or reactions in a synthetic process.
Mode of Action
It’s likely that it interacts with its targets through chemical reactions, contributing to the formation of new compounds or the modification of existing ones .
Biochemical Pathways
It’s possible that it plays a role in the synthesis of thioesters, as suggested by a study on a similar compound, methanesulfonic anhydride .
Pharmacokinetics
Like other chemical compounds, its absorption, distribution, metabolism, and excretion (adme) would be influenced by factors such as its chemical structure, the route of administration, and the physiological characteristics of the organism .
Result of Action
The result of the action of 2-(Ethenesulfonyl)acetic acid would depend on its specific use. In chemical synthesis, it could contribute to the formation of new compounds or the modification of existing ones .
Action Environment
The action, efficacy, and stability of 2-(Ethenesulfonyl)acetic acid would be influenced by various environmental factors. These could include the temperature and pH of the reaction environment, the presence of other chemical compounds, and the specific conditions under which the compound is stored and used .
properties
IUPAC Name |
2-ethenylsulfonylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4S/c1-2-9(7,8)3-4(5)6/h2H,1,3H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHZEKKRIHMIBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethenesulfonyl)acetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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